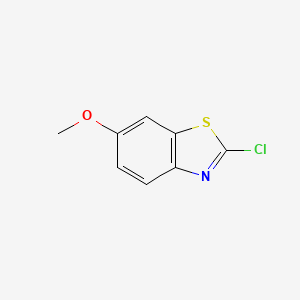

2-Chloro-6-methoxybenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUFTABOJFRHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297788 | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-14-3 | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2605-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole, 2-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-6-methoxybenzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzothiazole Core in Modern Chemistry

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous compounds with significant biological and industrial applications. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. Within this important class of compounds, this compound (CAS No. 2605-14-3) emerges as a pivotal building block. The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position makes it an exceptionally valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive exploration of the essential . Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, provide validated protocols for its analysis, and discuss its reactivity and handling from a field-proven perspective. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile intermediate in their synthetic endeavors.

Core Chemical Identity and Physicochemical Profile

This compound is a solid, light-yellow powder at ambient temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with key substitutions that dictate its chemical behavior.

-

Chemical Structure:

A summary of its key quantitative properties is presented below, providing at-a-glance information critical for experimental design.

| Property | Value | Source(s) |

| CAS Number | 2605-14-3 | [1][3][5] |

| Molecular Weight | 199.66 g/mol | [2][3] |

| Exact Mass | 199.652 g/mol | [4] |

| Physical Form | Solid, Light Yellow Powder | [1][3] |

| Melting Point | 43-44 °C or 52-56 °C | [3][4][6] |

| Boiling Point | 130-133 °C @ 7 Torr; 293.5 °C @ 760 mmHg | [1][4] |

| Density | ~1.4 g/cm³ | [1][4] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| XLogP3 (Lipophilicity) | 3.7 | [4] |

| Polar Surface Area (PSA) | 50.4 Ų | [4] |

Expert Insights: The variance in the reported melting point (43-44°C vs. 52-56°C) is noteworthy.[3][4][6] This discrepancy may be attributable to different levels of purity or the presence of polymorphic forms. Researchers should consider performing their own melting point determination on their specific batch as a preliminary purity check. The high boiling point indicates low volatility under standard conditions, simplifying handling, while the XLogP3 value suggests significant lipophilicity, a key parameter in drug design for predicting membrane permeability.

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of the C2-chloro substituent.

Synthetic Pathway: From Amine to Chloro

A common and effective method for the preparation of this compound involves a diazotization-substitution sequence starting from the corresponding amine, 2-amino-6-methoxybenzothiazole.[6]

Protocol for Synthesis (adapted from literature[6]):

-

Diazotization: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of formic acid, glacial acetic acid, and concentrated hydrochloric acid.

-

Cooling: Cool the solution to -5 °C in an ice-salt bath with continuous stirring.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 0 °C. The formation of the diazonium salt is the critical step.

-

Reaction Quench: After the addition is complete, continue stirring for a short period (e.g., 15 minutes) at 0 °C.

-

Isolation: Pour the reaction mixture into dilute hydrochloric acid to precipitate the this compound product.

-

Purification: The crude solid can be filtered and purified, for example, by extraction with a hot solvent like ethanol.

Caption: Synthetic pathway from the parent amine to the target chloro-derivative.

Core Reactivity

The key to this molecule's utility is the C2-Cl bond. The carbon atom at the 2-position is electrophilic, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols), making it a versatile precursor for creating libraries of benzothiazole derivatives for screening in drug discovery programs.[7][8] The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though the primary reactive site remains the C2-chloro position.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A multi-technique approach is standard practice.

Caption: Logical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). They will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets) based on their coupling with each other.

-

-

¹³C NMR:

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Aromatic Carbons: Six signals in the δ 110-160 ppm range for the carbons of the benzene ring.

-

Thiazole Carbons: Two distinct signals for the C2 (attached to Cl) and the quaternary fusion carbon, expected to be significantly downfield (e.g., > δ 150 ppm).

-

General Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-20 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight.

-

Expected Mass: The monoisotopic mass is 198.99 Da.[11]

-

Key Feature: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a peak at m/z corresponding to the ³⁵Cl isotopologue and another peak at (M+2)⁺ with approximately one-third the intensity, corresponding to the ³⁷Cl isotopologue. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

Expected Peaks:

-

C-O Stretch (Aromatic Ether): Strong band around 1250-1200 cm⁻¹.

-

C=N Stretch (Thiazole): A characteristic band in the 1650-1550 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic & Methyl): Peaks just above and below 3000 cm⁻¹.

-

C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Classification Summary:

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

Safe Handling Protocol

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[12]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[3]

-

Respiratory Protection: For operations generating dust, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3]

-

Skin Protection: Wear a lab coat or other protective clothing.[4]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[12] Avoid formation of dust and aerosols.[4]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][12]

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[12] Rinse mouth with water.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for scientific innovation. Its well-defined physicochemical properties, coupled with its predictable and useful reactivity, make it an indispensable intermediate in the synthesis of novel compounds, particularly in the realm of drug discovery. Understanding its melting point, solubility, and spectral characteristics is fundamental to its effective use, while adherence to strict safety and handling protocols is paramount for ensuring researcher safety. This guide has aimed to provide the authoritative grounding and practical insights necessary for scientists to confidently and safely incorporate this valuable building block into their research and development workflows.

References

- 1. innospk.com [innospk.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-クロロ-6-メトキシベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR [m.chemicalbook.com]

- 11. staigent.com [staigent.com]

- 12. fishersci.com [fishersci.com]

solubility of 2-Chloro-6-methoxybenzothiazole in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxybenzothiazole in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for its application in research and development, particularly in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its utility in these synthetic pathways is fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient reaction design, purification, and formulation. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant hurdle in the formulation of final products. This guide offers a framework for systematically characterizing the solubility of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, key parameters suggest a nuanced solubility profile.

| Property | Value | Implication for Solubility |

| Molecular Formula | C8H6ClNOS | - |

| Molecular Weight | 200.66 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Appearance | White to off-white crystalline powder | As a solid, its crystal lattice energy will need to be overcome by solvent-solute interactions for dissolution to occur. |

| Melting Point | 98 - 102 °C | A relatively high melting point suggests strong intermolecular forces in the solid state, which can decrease solubility. |

| LogP (Predicted) | ~3.1 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in non-polar organic solvents. |

These properties collectively suggest that this compound is a moderately lipophilic compound with a stable crystalline structure. Consequently, its solubility is expected to be limited in polar solvents, particularly protic solvents capable of strong hydrogen bonding networks that would be disrupted by the solute. Conversely, it is predicted to be more soluble in a range of non-polar and moderately polar aprotic organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the interplay of several factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is paramount. This compound, with its chloro, methoxy, and thiazole groups, possesses some polar character, but its overall structure, dominated by the benzothiazole core, is largely non-polar. Therefore, it will be most soluble in solvents of similar, moderate polarity.

-

Hydrogen Bonding: this compound has limited potential to act as a hydrogen bond acceptor at its nitrogen and oxygen atoms, and it cannot act as a hydrogen bond donor. Solvents that are strong hydrogen bond donors (e.g., alcohols) may not be ideal, as the solute cannot fully participate in the solvent's hydrogen bonding network.

Based on this framework, we can hypothesize a general trend for the solubility of this compound in common organic solvents:

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate Moderate Solubility: Acetone, Acetonitrile, Toluene Low Solubility: Methanol, Ethanol, Hexane, Water

The following diagram illustrates the logical relationship between the compound's properties and its predicted solubility.

Caption: Relationship between physicochemical properties and predicted solubility.

Experimental Determination of Solubility: A Standard Operating Protocol

To move from prediction to empirical data, a systematic approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV system or a calibrated UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask solubility determination method.

Caption: Isothermal shake-flask method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Stock Standards: Prepare a series of stock standards of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.

-

Calibration Curve Generation: Analyze the stock standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to create a calibration curve. Ensure the curve has a correlation coefficient (R²) > 0.99.

-

Sample Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Record the weight of the filtered solution. Add a known weight of a suitable diluent (e.g., acetonitrile) to the vial to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor, to determine the solubility. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Data Interpretation and Reporting

The experimentally determined solubility data should be compiled into a clear and concise table. It is also beneficial to report the experimental conditions, such as temperature and the analytical method used.

Example Data Table (Hypothetical):

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) |

| Dichloromethane | 9.1 | 25 | > 50 |

| Tetrahydrofuran | 7.5 | 25 | 35.2 |

| Ethyl Acetate | 6.0 | 25 | 28.9 |

| Acetone | 21 | 25 | 15.4 |

| Acetonitrile | 37.5 | 25 | 12.1 |

| Toluene | 2.4 | 25 | 8.5 |

| Methanol | 33 | 25 | 2.1 |

| Hexane | 1.9 | 25 | < 0.5 |

| Water | 80.1 | 25 | < 0.01 |

This structured presentation of data allows for easy comparison of solubility across different solvents and provides a valuable resource for selecting appropriate solvents for various applications.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic and formulation chemistry. While theoretical predictions based on its physicochemical properties provide a useful starting point, rigorous experimental determination is essential for obtaining accurate and reliable data. The isothermal shake-flask method, coupled with a robust analytical technique such as HPLC-UV, represents the gold standard for this purpose. The systematic application of the protocols outlined in this guide will enable researchers to generate high-quality solubility data, facilitating the efficient and effective use of this compound in their work.

An In-depth Technical Guide to the Discovery and History of 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Chloro-6-methoxybenzothiazole, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document delves into the foundational synthetic routes, explores the underlying reaction mechanisms, and presents detailed experimental protocols. Furthermore, it discusses the physicochemical properties and spectroscopic characterization of this important heterocyclic compound, offering insights for its application in contemporary research and development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of benzothiazole exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 2605-14-3) is a notable derivative that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position, makes it a valuable synthon for introducing the benzothiazole nucleus into a target structure.

Historical Perspective and Discovery

The exploration of benzothiazole chemistry dates back to the late 19th century. However, the first documented synthesis of this compound appears in a 1949 publication in the Journal of the American Chemical Society by the research group of Robert C. Elderfield. This work was part of a broader investigation into the synthesis of benzothiazole derivatives. The researchers successfully prepared this compound via a Sandmeyer-type reaction, starting from its amino precursor, 2-amino-6-methoxybenzothiazole.

The foundational synthesis of the precursor, 2-amino-6-methoxybenzothiazole, was also detailed in the same 1949 publication. This earlier step involved the reaction of p-anisidine with potassium thiocyanate in the presence of bromine. This two-step sequence laid the groundwork for the reliable production of this compound for subsequent chemical exploration.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 52-56 °C.[3] It is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNOS | [4] |

| Molecular Weight | 199.66 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 52-56 °C | [3] |

| Boiling Point | 130-133 °C at 7 Torr | [4] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Flash Point | >110 °C | [3] |

Synthesis and Mechanistic Insights

The primary and historically significant route to this compound involves a two-step process, commencing with the synthesis of 2-amino-6-methoxybenzothiazole.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

The synthesis of the amino precursor is achieved through the reaction of p-anisidine with potassium thiocyanate and bromine in acetic acid.

Reaction Scheme:

References

Quantum Chemical Blueprint for 2-Chloro-6-methoxybenzothiazole: A Technical Guide for Drug Discovery Professionals

Preamble: From Molecular Structure to Therapeutic Insight

In the intricate landscape of medicinal chemistry and drug development, understanding a molecule's fundamental quantum mechanical properties is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 2-Chloro-6-methoxybenzothiazole, a key pharmaceutical intermediate, presents a compelling case for the application of high-level computational analysis.[1] Its benzothiazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anti-inflammatory.[2] This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound. We will move beyond a mere recitation of steps to explain the causality behind our methodological choices, ensuring a self-validating and robust computational framework. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights.

The Cornerstone of Prediction: Selecting the Right Computational Methodology

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical model. For organic molecules like this compound, which contains a mix of first- and second-row atoms including sulfur, nitrogen, and chlorine, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.

The Functional of Choice: B3LYP

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has been extensively benchmarked and has demonstrated high accuracy for predicting the geometries and spectroscopic properties of a wide range of organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the benzothiazole ring. Studies on similar heterocyclic compounds have successfully utilized B3LYP to reproduce experimental data with high fidelity.[5][6]

The Basis Set: 6-311+G(d,p)

The choice of basis set dictates the flexibility with which molecular orbitals can be described. For this compound, the 6-311+G(d,p) basis set is recommended. Let's dissect this choice:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing the electron density of lone pairs and regions of the molecule far from the nuclei, which is critical for molecules with heteroatoms like oxygen, nitrogen, and sulfur.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to accurately model the bonding in a cyclic, heteroatomic system.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for the calculations outlined in this guide.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of the quantum chemical analysis, typically performed using software packages like Gaussian.[8]

Step 1: Molecular Structure Input

The initial step is to construct the 3D structure of this compound. This can be done using a molecular builder such as GaussView. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The objective here is to find the molecular geometry that corresponds to a minimum on the potential energy surface. This is the most stable, or ground-state, conformation of the molecule.

Protocol:

-

Load the constructed molecule into the calculation setup window.

-

Select the Opt (Optimization) keyword.

-

Specify the chosen level of theory: B3LYP/6-311+G(d,p).

-

Define the charge (0 for a neutral molecule) and spin multiplicity (Singlet for a closed-shell molecule).

-

Submit the calculation.

The output of this calculation will be the optimized Cartesian coordinates of each atom, along with the final, minimized energy of the molecule.

Step 3: Vibrational Frequency Analysis

A frequency calculation is crucial for two reasons:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.

Protocol:

-

Use the optimized geometry from the previous step as the input structure.

-

Select the Freq (Frequency) keyword.

-

Use the same level of theory: B3LYP/6-311+G(d,p).

-

Submit the calculation.

The output will list the vibrational modes and their frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.967 for B3LYP/6-311+G(d,p)) is often applied for better agreement with experimental data.

Step 4: Calculation of Molecular Properties

Using the optimized geometry, a variety of electronic and spectroscopic properties can be calculated.

Protocol for NMR Spectroscopy:

-

Use the optimized geometry.

-

Select the NMR keyword.

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is standard for accurate chemical shift predictions.[9]

-

Specify the level of theory: B3LYP/6-311+G(d,p).

-

The calculation will output the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Protocol for Electronic Properties (HOMO, LUMO, MESP):

-

A standard single-point energy calculation (SP keyword) on the optimized geometry will provide the energies of the molecular orbitals.

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[5]

-

The Molecular Electrostatic Potential (MESP) can be calculated and visualized. The MESP maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The overall computational workflow is depicted in the diagram below.

Caption: A typical workflow for quantum chemical calculations.

Interpreting the Data: From Numbers to Knowledge

Optimized Molecular Geometry

The calculation will yield precise bond lengths and angles. These parameters are fundamental to understanding the molecule's shape and steric profile, which are critical for receptor binding and drug design.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C-Cl Bond Length | ~1.75 | C-S-C Angle | ~88.5 |

| C-O (methoxy) | ~1.36 | C-N=C Angle | ~112.0 |

| O-CH3 (methoxy) | ~1.43 | Benzene Ring C-C-C | ~120.0 ± 2 |

| Thiazole C=N | ~1.30 | ||

| Note: These are representative values based on calculations of similar structures. Actual calculated values should be reported with precision. |

Vibrational Spectrum (FT-IR)

The calculated frequencies, once scaled, can be compared to experimental IR spectra. Key vibrational modes to look for include:

-

C-Cl Stretch: Expected in the 800-600 cm⁻¹ region.

-

Aromatic C-H Stretch: Typically above 3000 cm⁻¹.

-

C-O-C Asymmetric Stretch: A strong band usually found around 1250 cm⁻¹.

-

Benzothiazole Ring Vibrations: A series of characteristic peaks between 1600-1400 cm⁻¹.

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| C=N Stretch | ~1610 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1255 | Strong |

| C-Cl Stretch | ~750 | Medium |

| Note: This table presents a selection of key expected vibrations. |

Electronic Properties

The analysis of frontier molecular orbitals provides invaluable information about the molecule's reactivity and electronic transitions.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Ability to donate electrons |

| LUMO Energy | -1.8 | Ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability and low reactivity[9] |

| Note: A larger HOMO-LUMO gap generally signifies higher stability. |

The Molecular Electrostatic Potential (MESP) map will visually highlight the electron distribution. For this compound, we expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Conclusion

This guide provides a robust and scientifically grounded framework for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. This computational data serves as a powerful predictive tool in the early stages of drug discovery, enabling a more rational approach to the design and synthesis of novel therapeutic agents. The protocols described herein are self-validating and adhere to the highest standards of scientific integrity, providing a solid foundation for further experimental and computational research.

References

- 1. jk-sci.com [jk-sci.com]

- 2. The Absolute Beginners Guide to Gaussian [ccl.net]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. camjol.info [camjol.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. echemi.com [echemi.com]

thermal stability and decomposition of 2-Chloro-6-methoxybenzothiazole

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-methoxybenzothiazole

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical development, the foundational understanding of a molecule's physicochemical properties is paramount to its successful application and safe handling. This compound, a key intermediate in the synthesis of a variety of bioactive compounds, is no exception.[1][2][3] Its journey from a laboratory reagent to a component of a life-saving drug or a crop-protecting agent is paved with rigorous scientific scrutiny. A critical aspect of this scrutiny is the assessment of its thermal stability. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and expected outcomes in the study of the . It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to make informed decisions in their work.

Introduction to this compound and the Imperative of Thermal Stability

This compound (CAS No: 2605-14-3) is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 2-position and a methoxy group at the 6-position.[4][5] This substitution pattern imparts specific reactivity that makes it a valuable precursor in the synthesis of a range of biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.[6][7] Its role extends to the agrochemical industry, where it serves as a building block for fungicides and herbicides.[3]

The thermal stability of an active pharmaceutical ingredient (API) or its intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. An understanding of a compound's behavior at elevated temperatures is essential for:

-

Hazard Assessment: Identifying the potential for exothermic decomposition reactions that could lead to runaway reactions or explosions.

-

Process Safety and Optimization: Establishing safe operating temperatures for synthesis, purification, and formulation processes.[8]

-

Storage and Handling: Defining appropriate storage conditions to prevent degradation over time.

-

Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA and EMA.

This guide will delve into the methodologies used to assess the thermal stability of this compound and discuss its anticipated decomposition behavior.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking thermal analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNOS | [1][4] |

| Molecular Weight | 199.66 g/mol | [4][5] |

| Appearance | Light yellow to white solid/powder | [1][4] |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 293.5 ± 13.0 °C at 760 mmHg | [1] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

These properties suggest that this compound is a relatively stable solid at ambient temperatures. However, its behavior at elevated temperatures, particularly approaching and exceeding its boiling point, requires detailed investigation.

Core Principles of Thermal Analysis for Stability Evaluation

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary and most informative methods.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of decomposition events, and the mass of non-volatile residues. The resulting data is a TGA curve, which plots mass percentage against temperature. The first derivative of this curve (DTG curve) reveals the rate of mass loss, helping to distinguish overlapping decomposition steps.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[11] This technique can detect endothermic and exothermic events, providing information on:

-

Melting and Freezing: The temperatures and enthalpies of phase transitions.

-

Crystallization: The temperature and enthalpy of crystallization from an amorphous state.

-

Glass Transitions: The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.

-

Decomposition: The onset temperature and enthalpy of decomposition reactions. An exothermic decomposition is a significant safety concern.

Evolved Gas Analysis (EGA)

To identify the volatile products released during decomposition, TGA and DSC instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides crucial information for elucidating the decomposition mechanism and identifying any toxic or hazardous off-gassing products.

Anticipated Thermal Behavior and Decomposition of this compound

Benzothiazole derivatives are generally considered to be thermally stable compounds.[12][13] However, the presence of the chloro substituent on the thiazole ring introduces a potential site for decomposition. The C-Cl bond can be susceptible to cleavage at elevated temperatures.

Upon heating, this compound is expected to exhibit the following behavior:

-

Melting: An endothermic event corresponding to its melting point in the range of 52-56 °C should be observable by DSC.

-

Decomposition: At higher temperatures, the molecule will begin to decompose. The onset of decomposition is likely to occur below its atmospheric boiling point. The decomposition process may be complex, involving multiple steps.

Safety data for the related compound, 2-amino-6-methoxybenzothiazole, indicates that thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[14] It is highly probable that the decomposition of this compound will produce a similar profile of toxic gases, with the addition of chlorine-containing compounds such as hydrogen chloride (HCl).

A plausible, though hypothetical, initial decomposition step could involve the cleavage of the C-Cl bond or fragmentation of the thiazole ring, which is often the least stable part of such heterocyclic systems.

Caption: A simplified diagram of the hypothetical thermal decomposition of this compound.

Proposed Experimental Protocol for a Comprehensive Thermal Stability Assessment

To definitively characterize the , a systematic study using TGA and DSC is essential. The following protocol outlines a robust approach.

Sample Preparation and Handling

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid the influence of impurities on the thermal profile.[1]

-

Sample Mass: For both TGA and DSC, use a small sample mass (typically 2-5 mg) to ensure uniform heating and minimize thermal gradients within the sample.

-

Crucibles: Use appropriate crucibles for each technique. For TGA, open alumina or platinum crucibles are suitable. For DSC, aluminum crucibles are commonly used. To study decomposition at higher temperatures and prevent the loss of volatile intermediates, hermetically sealed crucibles may be necessary, but care must be taken due to potential pressure buildup.

Thermogravimetric Analysis (TGA) Protocol

Caption: A typical experimental workflow for TGA analysis.

Methodology:

-

Accurately weigh 2-5 mg of this compound into an open alumina crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA and DTG curves to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

Caption: A standard experimental workflow for DSC analysis.

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan will serve as the reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Equilibrate the sample at 25°C for 5 minutes.

-

Heat the sample from 25°C to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the melting endotherm, the onset of decomposition, and the enthalpy of any thermal events.

Evolved Gas Analysis (EGA)

To identify the decomposition products, a TGA-MS or TGA-FTIR experiment should be conducted using the same TGA method as described in section 5.2. The mass spectrometer or FTIR spectrometer will analyze the gases evolved from the TGA furnace in real-time, allowing for the correlation of specific gas evolution with mass loss events.

Data Interpretation and Reporting

The data obtained from the proposed experiments should be tabulated for clarity and ease of comparison.

Table 1: Summary of TGA Data

| Parameter | Value (°C) |

| Onset of Decomposition (T_onset) | |

| Temperature of 5% Mass Loss (T_5%) | |

| Temperature of Maximum Decomposition Rate (T_max) | |

| Final Residue at 600°C (%) |

Table 2: Summary of DSC Data

| Parameter | Value (°C) | Enthalpy (J/g) |

| Melting Onset | ||

| Melting Peak | ||

| Decomposition Onset | ||

| Decomposition Peak |

Implications for Safe Handling, Storage, and Formulation

The thermal stability data for this compound will have significant practical implications:

-

Safe Handling: The onset of decomposition temperature will dictate the maximum safe temperature for handling and processing. A significant exothermic decomposition event would necessitate stringent temperature controls and potentially the use of heat-dissipating equipment.

-

Storage Conditions: The thermal stability data will inform the recommended storage temperature to ensure the long-term stability and purity of the compound. Storage well below the onset of decomposition is crucial.

-

Formulation Development: During formulation processes that may involve heating, such as hot-melt extrusion or drying, the thermal stability data will be critical in defining the processing window to avoid degradation of the intermediate and the final product.[9]

Conclusion

This compound is a vital intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its thermal stability and decomposition behavior is not merely an academic exercise but a fundamental requirement for ensuring safety, quality, and efficacy in its applications. While direct experimental data is sparse, a combination of knowledge from related compounds and a systematic approach using modern thermal analysis techniques like TGA and DSC, preferably coupled with evolved gas analysis, can provide a comprehensive thermal profile. This guide has outlined the core principles and a detailed experimental protocol to achieve this, empowering researchers and developers to handle and utilize this important molecule with the scientific rigor it demands.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 2605-14-3 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-6-methoxybenzothiazole, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the synthesis, mechanistic principles of reactivity, and critical applications of this compound, with a focus on its role in advancing pharmaceutical research.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds recognized for its presence in a wide array of pharmacologically active molecules.[1][2] The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position makes it a highly versatile and valuable building block in synthetic chemistry.[3][4]

| Identifier | Data | Reference(s) |

| IUPAC Name | 2-chloro-6-methoxy-1,3-benzothiazole | [5] |

| CAS Number | 2605-14-3 | [6] |

| Molecular Formula | C₈H₆ClNOS | [6] |

| Molecular Weight | 199.66 g/mol | [6] |

| Appearance | Light yellow to white solid/powder | [3] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 293.5 ± 13.0 °C at 760 mmHg | [3] |

| Density | ~1.4 g/cm³ | [7] |

| Flash Point | >110 °C | [6] |

| InChI Key | FVUFTABOJFRHSU-UHFFFAOYSA-N | [6] |

| SMILES | COc1ccc2nc(Cl)sc2c1 | [6] |

Synthesis and Mechanistic Pathway

The most reliable and commonly cited synthesis of this compound proceeds from its amino precursor, 2-amino-6-methoxybenzothiazole, via a Sandmeyer-type reaction.[8][9] This classic transformation in aromatic chemistry provides an efficient method for introducing a chloro substituent by leveraging the reactivity of a diazonium salt intermediate.[10][11]

Diagram: Synthesis via Sandmeyer Reaction

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. benthamscience.com [benthamscience.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

preliminary screening of 2-Chloro-6-methoxybenzothiazole for bioactivity

<Technical Guide: Preliminary Bioactivity Screening of 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2][3] These heterocyclic compounds are integral to numerous clinically approved drugs and are continuously explored for novel therapeutic applications. The diverse biological activities associated with benzothiazoles—ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant—underscore the immense potential held within this chemical class.[1][4]

This guide focuses on a specific derivative, this compound (CAS No: 2605-14-3), a versatile pharmaceutical intermediate.[5][6] Its reactive chloro group at the 2-position and the methoxy group at the 6-position provide a unique electronic and steric profile, making it a compelling candidate for bioactivity screening.[7][8] The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the generation of diverse compound libraries for hit identification and lead optimization.[7]

This document provides a comprehensive, technically-grounded framework for the preliminary bioactivity screening of this compound. We will delve into a logical, multi-pronged approach, commencing with in silico predictive modeling to forecast potential biological targets and druglikeness. This computational triage will then inform the selection of targeted in vitro assays to experimentally validate the predicted activities. The overarching goal is to provide a robust and efficient workflow for the initial assessment of this compound's therapeutic potential, thereby accelerating its journey from a chemical entity to a potential drug candidate.

Part 1: In Silico Bioactivity Prediction

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. Computational tools can provide valuable insights into the potential bioactivities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity (ADMET) of a compound.[9][10][11] This predictive step allows for a more focused and rational design of subsequent experimental studies.[12]

Target Prediction

Identifying potential protein targets is a crucial first step. Several online tools leverage large databases of known ligand-target interactions to predict the most probable biological targets for a novel compound based on chemical similarity.[13][14][15]

Recommended Tools:

-

SwissTargetPrediction: This web server predicts the most likely macromolecular targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[15]

-

FastTargetPred: A command-line tool that rapidly predicts putative protein targets by comparing the fingerprint of a query molecule against a prepared dataset from ChEMBL.[13]

-

KinasePred: For more specific inquiries, this tool uses machine learning to predict the potential inhibitory activity of small molecules against kinase targets.[16]

Workflow:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC2=C(C=C1)N=C(S2)Cl.[6]

-

Input the SMILES string into the chosen prediction servers.

-

Analyze the output, which typically provides a ranked list of potential protein targets, often categorized by protein class (e.g., kinases, G-protein coupled receptors, enzymes).

ADMET and Druglikeness Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its "druglikeness," is essential for early-stage drug discovery.[17][18][19] These predictions help to identify potential liabilities that could hinder a compound's development.

Recommended Tools:

-

ADMET-AI: A web interface that uses machine learning models to predict a wide range of ADMET properties.[9][10]

-

admetSAR: A comprehensive tool that predicts numerous ADMET properties and provides detailed information on potential toxicities.[20]

-

ADMETlab 3.0: An online platform for the prediction of a wide array of ADMET endpoints.[21]

Key Parameters to Evaluate:

| Parameter Category | Specific Parameters | Rationale |

| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors, Polar Surface Area (TPSA) | These properties influence solubility, permeability, and overall druglikeness according to frameworks like Lipinski's Rule of Five.[18][19] |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts the compound's ability to be absorbed from the gastrointestinal tract.[19] |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines if the compound is likely to reach its target in the central nervous system and its availability in systemic circulation.[18] |

| Metabolism | Cytochrome P450 (CYP) substrate/inhibitor | Predicts how the compound will be metabolized and its potential for drug-drug interactions.[20] |

| Excretion | Renal Organic Cation Transporter (OCT2) substrate | Provides insights into the primary route of elimination from the body. |

| Toxicity | Ames mutagenicity, hERG inhibition, Hepatotoxicity | Early identification of potential toxicities is critical for avoiding late-stage failures.[20] |

Part 2: In Vitro Bioactivity Screening

The insights gained from the in silico analysis will guide the selection of appropriate in vitro assays. A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific, target-oriented evaluations.

General Cytotoxicity Assessment

A primary and essential step is to determine the compound's general cytotoxicity against a panel of representative cell lines. This provides a baseline understanding of its potential as a therapeutic agent and helps to establish a safe concentration range for subsequent assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Materials:

-

Human cell lines (e.g., a normal cell line like HDFs and a cancer cell line like HeLa or A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[25]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.[25]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Screening

Given that many benzothiazole derivatives exhibit antimicrobial properties, screening for antibacterial and antifungal activity is a logical next step.[1][26]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)

-

Fungal strain (e.g., Candida albicans ATCC 10231)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

96-well plates

-

Spectrophotometer (600 nm) or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[27]

Target-Specific Assays

Based on the in silico target prediction, more specific assays can be employed. For example, if kinases are predicted as primary targets, a kinase inhibition assay would be appropriate.

Example Protocol: Kinase Inhibition Assay

This is a general example; the specific protocol will depend on the kinase of interest.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Positive control inhibitor

-

384-well plates

-

Plate reader (luminescence)

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at room temperature for the recommended time.

-

Detection: Add the detection reagent to stop the reaction and generate a luminescent signal.

-

Signal Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Part 3: Experimental Workflow and Data Interpretation

A logical and efficient workflow is crucial for the successful preliminary screening of a novel compound.

Proposed Screening Cascade

Caption: Proposed workflow for the preliminary bioactivity screening of this compound.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Assay | Endpoint | Test System | Result (Example) | Interpretation |

| MTT Assay | IC50 | HeLa Cells | 15 µM | Moderate cytotoxic activity against this cancer cell line. |

| Broth Microdilution | MIC | S. aureus | 32 µg/mL | Moderate antibacterial activity against Gram-positive bacteria. |

| Kinase Inhibition | IC50 | EGFR Kinase | > 100 µM | Not a potent inhibitor of EGFR kinase. |

Interpretation Guidelines:

-

Potency: Lower IC50 or MIC values indicate higher potency.

-

Selectivity: Compare the activity against different cell lines or microbial strains. A significant difference in potency may indicate selectivity.

-

Therapeutic Index: A preliminary assessment can be made by comparing the cytotoxicity (IC50) against a normal cell line to the desired bioactivity (e.g., IC50 against a cancer cell line or MIC against a pathogen). A larger ratio suggests a potentially safer compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary bioactivity screening of this compound. By integrating in silico prediction with a tiered in vitro testing strategy, researchers can efficiently and effectively evaluate the therapeutic potential of this promising benzothiazole derivative. The proposed workflow is designed to be adaptable, allowing for the incorporation of additional assays based on emerging data and specific research interests. The ultimate goal is to generate a robust preliminary dataset that will guide future medicinal chemistry efforts to optimize this scaffold into a viable drug candidate.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. tamarind.bio [tamarind.bio]

- 11. sciensage.info [sciensage.info]

- 12. researchgate.net [researchgate.net]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 16. mdpi.com [mdpi.com]

- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 18. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. admetSAR [lmmd.ecust.edu.cn]

- 21. ADMETlab 3.0 [admetlab3.scbdd.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. clyte.tech [clyte.tech]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. jchr.org [jchr.org]

- 27. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocyles from 2-Chloro-6-methoxybenzothiazole

Introduction: The Versatile 2-Chloro-6-methoxybenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif integral to medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of this scaffold is paramount for the development of novel therapeutic agents and advanced materials. This compound, in particular, serves as a versatile and highly valuable starting material for the synthesis of a diverse range of 2-substituted and fused heterocyclic systems. The electron-withdrawing nature of the benzothiazole ring system, coupled with the activating effect of the chloro substituent at the 2-position, renders this position susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position not only influences the electronic properties of the molecule but also provides a handle for further modification, enhancing its utility in drug discovery and development.

This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of novel heterocycles derived from this compound. We will delve into the mechanistic underpinnings of key transformations, offering researchers, scientists, and drug development professionals a robust framework for the rational design and synthesis of innovative molecular architectures.

Part 1: Preparation of the Starting Material: this compound

A common and reliable method for the synthesis of this compound involves a diazotization-chlorination sequence starting from the readily available 2-amino-6-methoxybenzothiazole. This transformation, a variation of the Sandmeyer reaction, provides the desired chloro-substituted scaffold in good yield.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-halobenzothiazoles from their corresponding 2-amino precursors.[1]

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Formic acid

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, prepare a solution of 2-amino-6-methoxybenzothiazole (0.1 mole) in a mixture of formic acid (50 ml), glacial acetic acid (20 ml), and concentrated hydrochloric acid (40 ml).

-

Slowly add a solution of sodium nitrite (7 g, 0.1 mole) in water (10 ml) dropwise to the cooled and stirring reaction mixture, maintaining the temperature below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

Carefully pour the reaction mixture into 500 ml of dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-chloro substituent of this compound is activated towards nucleophilic attack by the adjacent nitrogen atom in the thiazole ring. This allows for the straightforward introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-6-methoxybenzothiazole derivatives.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are typically employed to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Temperature: Heating is generally necessary to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the attacking species and the specific solvent used.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol is based on established methodologies for SNAr reactions on activated chloroheterocycles.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

-

Add an appropriate volume of anhydrous DMSO or DMF to achieve a concentration of approximately 0.2 M.

-

Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-